molecular formula C15H17N3O4S B2721042 4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide CAS No. 326916-20-5

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide

Cat. No. B2721042
CAS RN: 326916-20-5
M. Wt: 335.38
InChI Key: BOPIQZHITNGCMJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EHPB and is synthesized using a specific method.

Scientific Research Applications

Anticancer Applications

A study explored the potential of benzene sulfonamide derivatives as anticancer agents. Specifically, derivatives were synthesized and characterized, showing potent anticancer effects against MCF-7 breast carcinoma cell lines in computational and molecular docking studies. These derivatives include similar compounds structured around benzene sulfonamide, indicating their significant anticancer potential through their interaction with cancer cell lines. This suggests a promising avenue for the development of new anticancer therapies based on sulfonamide derivatives (Mohamed et al., 2022).

Antimicrobial Activity

Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share a core structural similarity with 4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide, demonstrated antimicrobial activity against various bacteria and fungi. The synthesized compounds' structures were confirmed through analytical and spectral studies, highlighting their potential as a basis for developing new antimicrobial agents (Sarvaiya et al., 2019).

Material Science Applications

In the domain of material science, phenylhydrazine-4-sulfonic acid, a related compound, was utilized in the reduction of graphene oxide to synthesize novel hydrophilic graphene. This graphene variant exhibited broad pH stability and interesting antioxidant properties. The study underscores the utility of sulfonamide derivatives in creating materials with enhanced dispersion properties and stability across a wide pH range, along with potential antioxidant benefits (Wang et al., 2015).

properties

IUPAC Name

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-2-22-13-7-9-14(10-8-13)23(20,21)18-12-5-3-11(4-6-12)15(19)17-16/h3-10,18H,2,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPIQZHITNGCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide

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